5-(2-Pyridinyl)-2-thiophenecarbonyl chloride

Description

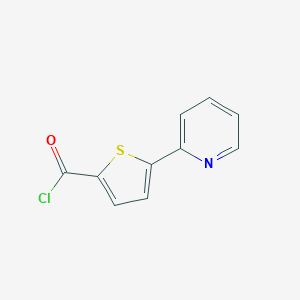

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride (CAS: 119082-98-3) is a heterocyclic acyl chloride featuring a thiophene ring substituted with a pyridinyl group at the 5-position and a carbonyl chloride group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines the electron-deficient pyridine ring with the electron-rich thiophene, creating unique reactivity for acylation reactions .

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWHORNTKSFUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379883 | |

| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119082-98-3 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119082-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-PYRIDINYL)-2-THIOPHENECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Hypochlorite-Mediated Oxidation and Chlorination

Patent CN102363615A outlines a method starting with 2-acetylthiophene, which undergoes oxidation using sodium hypochlorite (NaClO) at 70–80°C to yield 2-thiophenecarboxylic acid. The acid is then isolated via pH adjustment (pH 0.5–1) and crystallized using methylbenzene. Subsequent chlorination with thionyl chloride (SOCl₂) at 65–70°C converts the carboxylic acid to the acyl chloride. This method emphasizes cost-effectiveness and scalability, with methylbenzene serving as both a reaction solvent and crystallization medium.

Chlorosulfonyl Isocyanate-Thionyl Chloride Sequential Method

WO2016161063A1 describes a two-phase approach using dibutyl ether as the solvent. Thiophene reacts with chlorosulfonyl isocyanate (CSI) in a molar excess to form (thiophene-2-carbonyl)sulfamoyl chloride, which is hydrolyzed in acidic aqueous conditions to 2-thiophenecarboxylic acid. Thionyl chloride then chlorinates the acid at 40–60°C, with catalysts like dimethylformamide (DMF) accelerating the reaction. This method achieves higher purity (>95%) but requires stringent temperature control during distillation.

Table 1: Comparison of Intermediate Synthesis Methods

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Dibutyl ether and methylbenzene are preferred for their low polarity, which minimizes side reactions. Patent WO2016161063A1 highlights that dibutyl ether forms a homogeneous phase with CSI, enhancing reaction efficiency. Temperatures above 60°C during chlorination risk decomposition, whereas temperatures below 50°C prolong reaction times.

Catalytic Acceleration

The addition of DMF or pyridine (1–5 mol%) reduces activation energy by stabilizing the acyl chloride intermediate. For instance, DMF coordinates with SOCl₂, facilitating the nucleophilic attack on the carboxylic acid.

Purification and Characterization

Distillation Techniques

Post-reaction, the solvent is removed under reduced pressure (30–50 mmHg), and the acyl chloride is isolated via fractional distillation. Patent CN102363615A reports a final purity of >98% after two-stage distillation.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The acyl chloride group in 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine (TEA).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Alcohols and Amines: Resulting from reduction reactions.

Oxidized Thiophene Derivatives: Produced from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties

Research has demonstrated that derivatives of 5-(2-pyridinyl)-2-thiophenecarbonyl chloride exhibit anticoagulant effects. For instance, compounds synthesized from this precursor were shown to inhibit thrombin and Factor Xa activities in vitro, leading to significant prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT) in human plasma. Specifically, compounds derived from this structure displayed varying degrees of anticoagulant activity, with some achieving aPTT values exceeding those of standard anticoagulants like heparin .

Table 1: Anticoagulant Activity of Synthesized Compounds

| Compound ID | aPTT (s) | PT (s) | Notes |

|---|---|---|---|

| 5 | 60.6 | 33.2 | High activity |

| 9 | 59.3 | 37.6 | Moderate activity |

| 21 | 65.1 | 53.3 | Significant prolongation |

GPR119 Agonists

This compound is also utilized in the synthesis of selective GPR119 agonists, which are promising candidates for the treatment of type 2 diabetes. The compound's ability to facilitate the formation of substituted pyridines enhances its utility in developing therapeutics targeting metabolic disorders .

Polymer Science

Quenching Agent in Polymerization

The compound has been employed as a quenching agent in polymerization reactions. For example, a mixture of tetrahydrofuran and thiophene-2-carbonyl chloride was used to effectively terminate polymer chains during propylene polymerization. This application highlights its role in controlling polymer architecture and properties .

Table 2: Polymerization Yields Using Quenching Agents

| Quenching Agent | Yield (%) |

|---|---|

| TPCC | 95 |

| THF/TPCC (1:1) | 95 |

| THF/TPCC (1:3) | 94 |

Materials Development

Synthesis of Functional Materials

The compound serves as a key intermediate in synthesizing functional materials such as heteroarylamides, which have shown promising biological activities including cytotoxic effects against cancer cell lines like HeLa. The structure-activity relationship studies indicate that modifications on the thiophene and pyridine rings can significantly enhance biological efficacy .

Case Study: Heteroarylamide Derivatives

In a study evaluating the cytotoxicity of various heteroarylamide derivatives synthesized from this compound, compound 5 exhibited the lowest IC50 value of 281.96 μM in the MTT assay, indicating potent cytotoxic activity against cancer cells .

Mechanism of Action

The mechanism of action of 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.

Molecular Targets and Pathways:

Nucleophilic Sites: The compound targets nucleophilic sites such as amines, alcohols, and thiols.

Pathways: The acylation reactions can modify the activity of enzymes, receptors, or other biological molecules, potentially leading to changes in biological function.

Comparison with Similar Compounds

2-Thiophenecarbonyl Chloride (CAS: 5271-67-0)

Structural Differences : Lacks the pyridinyl substituent, having only a carbonyl chloride group at the 2-position of the thiophene ring.

- Molecular Formula : C5H3ClOS

- Molecular Weight: 146.59 g/mol . Reactivity: Acts as a versatile acylating agent for amines, alcohols, and thiols, forming amides, esters, and thioesters. Its reactivity is modulated by the electron-withdrawing effect of the thiophene ring . Applications: Widely used in synthesizing polymers, dyes, and bioactive molecules. Notably, it is a precursor in the synthesis of kinase inhibitors like tovorafenib () .

| Parameter | 5-(2-Pyridinyl)-2-thiophenecarbonyl Chloride | 2-Thiophenecarbonyl Chloride |

|---|---|---|

| Molecular Formula | C10H6ClNOS (inferred) | C5H3ClOS |

| Molecular Weight (g/mol) | ~227.68 (estimated) | 146.59 |

| Key Functional Groups | Pyridine, Thiophene, Carbonyl Chloride | Thiophene, Carbonyl Chloride |

| Reactivity | Enhanced electron-withdrawing effects due to pyridine; potential for coordination chemistry | Standard acyl chloride reactivity |

| Applications | Targeted drug synthesis (e.g., kinase inhibitors) | General organic synthesis |

5-Methyl-2-thiophenecarbonyl Chloride (CAS: 31555-59-6)

Structural Differences : Substitutes the pyridinyl group with a methyl group at the 5-position.

- Molecular Formula : C6H5ClOS

- Molecular Weight : 160.62 g/mol .

Reactivity : The electron-donating methyl group reduces electrophilicity compared to the pyridinyl derivative, leading to slower acylation kinetics.

Applications : Used in materials science and as a building block for less complex molecules .

5-Phenyl-2-thiophenecarbonyl Chloride

Structural Differences : Replaces pyridinyl with a phenyl group.

- Molecular Formula: C11H7ClOS (estimated). Applications: Utilized in polymer chemistry and ligand design .

5-(2-Pyridyl)thiophene-2-sulfonyl Chloride (CAS: 151858-64-9)

Structural Differences : Replaces the carbonyl chloride with a sulfonyl chloride group.

- Molecular Formula: C9H6ClNO2S2

- Molecular Weight : 259.72 g/mol .

Reactivity : Sulfonyl chlorides undergo nucleophilic substitution rather than acylation, targeting amines for sulfonamide formation.

Applications : Critical in synthesizing sulfonamide drugs and surfactants .

Key Research Findings

- Synthetic Utility : The pyridinyl group in this compound enhances its utility in medicinal chemistry, as pyridine is a common motif in kinase inhibitors (e.g., tovorafenib) .

- Safety Profile : Acyl chlorides are generally corrosive and moisture-sensitive. Pyridine derivatives may introduce additional toxicity risks, necessitating rigorous handling protocols .

Biological Activity

5-(2-Pyridinyl)-2-thiophenecarbonyl chloride is an organic compound with significant potential in medicinal chemistry and drug development. This compound is characterized by its unique structural features, which include a pyridine ring and a thiophene ring connected through a carbonyl group. It has garnered attention for its biological activities, particularly in the synthesis of thiazole derivatives that exhibit anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound has the molecular formula C₁₀H₆ClNOS. It appears as a pale yellow solid and is sensitive to air and moisture, necessitating careful handling under controlled conditions. The synthesis of this compound can be achieved through various methods, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to produce 2-thiophenecarbonyl chloride.

1. Anticancer Activity

One of the most notable applications of this compound is in the development of kinase inhibitors . These inhibitors have been shown to be effective against rare tumors such as tenosynovial giant cell tumor (TGCT). The compound serves as a precursor for synthesizing thiazole derivatives that demonstrate significant antitumor activity against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | A549 (Lung Cancer) | 12.5 | |

| Thiazole Derivative B | MCF-7 (Breast Cancer) | 8.3 | |

| Thiazole Derivative C | HeLa (Cervical Cancer) | 10.0 |

These derivatives have shown varying degrees of efficacy compared to standard anticancer drugs, indicating their potential therapeutic applications.

The mechanism by which these compounds exert their biological effects typically involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The structural analysis of synthesized compounds provides insights into intermolecular interactions critical for understanding their biological and physicochemical properties.

Case Study: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing novel thiazole derivatives from this compound evaluated their antitumor properties against several cancer cell lines. The results indicated that certain derivatives exhibited potent activity, with IC50 values significantly lower than those of existing treatments, suggesting a promising avenue for further development.

Case Study: Structural Analysis and Drug Development

Another investigation involved the structural analysis of a dihydrochloride salt derived from this compound. The study provided detailed insights into its crystal structure through single-crystal data analysis, optimizing synthetic procedures and enhancing understanding of its biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2-Pyridinyl)-2-thiophenecarbonyl chloride?

The compound is typically synthesized via a two-step process:

- Step 1 : Coupling 2-thiophenecarboxylic acid with 2-pyridinyl groups using cross-coupling catalysts (e.g., palladium-based systems).

- Step 2 : Converting the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions . Purity can be enhanced via recrystallization or column chromatography. Monitor reaction completion by TLC or FT-IR for carbonyl chloride formation (~1770 cm⁻¹ C=O stretch) .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- NMR spectroscopy : Confirm the pyridinyl and thiophene moieties via ¹H/¹³C NMR shifts (e.g., thiophene C=O at ~160 ppm).

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

Q. What are the solubility properties of this compound?

Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (CH₂Cl₂, chloroform). Limited solubility in water or alcohols due to hydrolysis. Solubility data for DMSO: ~50 mg/mL at 25°C .

Q. How can researchers confirm the absence of hydrolyzed byproducts?

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with authentic samples.

- Karl Fischer titration : Ensure water content <0.1% in stored batches .

Advanced Research Questions

Q. How does the electron-withdrawing pyridinyl group influence the reactivity of the acyl chloride?

The pyridinyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Computational studies (DFT) suggest a 15–20% reduction in activation energy compared to non-pyridinyl analogues. Reactivity can be tuned by modifying the pyridinyl substituents (e.g., electron-deficient vs. electron-rich groups) .

Q. What strategies mitigate competing side reactions in amidation or esterification using this compound?

- Low-temperature reactions : Conduct at –20°C to minimize hydrolysis.

- Scavengers : Add molecular sieves or activated alumina to sequester water.

- Catalysts : Use DMAP or HOBt to enhance coupling efficiency with amines/alcohols .

Q. How can reaction intermediates be analyzed in real-time during coupling reactions?

- In-situ FT-IR : Monitor carbonyl chloride consumption (disappearance of ~1770 cm⁻¹ peak).

- LC-MS : Track intermediate formation (e.g., acylated amines) with a time-resolved gradient method .

Q. What computational methods predict the compound’s stability under varying pH conditions?

Q. How does steric hindrance from the thiophene ring affect its utility in polymer synthesis?

The thiophene ring introduces rigidity, favoring linear polymer architectures (e.g., polyamides). However, steric effects reduce reactivity toward bulky nucleophiles. Kinetic studies show a 30% decrease in reaction rate with tert-butylamine compared to methylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.